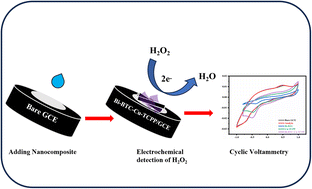Highly efficient electrochemical detection of H2O2 utilizing an innovative copper porphyrinic nanosheet decorated bismuth metal–organic framework modified electrode†
Analytical Methods Pub Date: 2023-12-18 DOI: 10.1039/D3AY01804K
Abstract
The ability to detect hydrogen peroxide is important due to the presence in biological systems. Researchers are highly interested in developing efficient electrochemical hydrogen peroxide sensors. Metal–organic frameworks (MOFs) with their composites, an emerging class of porous materials, are ideal candidates for heterogeneous catalysts because of their versatile functionalities. Using a facile solvothermal reaction, we fabricated a 2D Cu-TCPP nanosheet uniformly grown on a 3D Bi-MOF. The process takes advantage of the large surface area and pore volume of the Bi-MOF while maintaining the crystallinity of Bi-BTC when Cu-TCPP is added to the surface. The sensor was fabricated by depositing the Bi-BTC-Cu-TCPP nanocomposites on a glassy carbon electrode to conduct electrochemical measurements such as cyclic voltammetry and electrochemical impedance spectroscopy. Finally, differential pulse voltammetry was utilized to investigate the effect of hydrogen peroxide on the electrochemical activity of Bi-BTC-Cu-TCPP deposited on a glassy carbon electrode. This electrode showed high electrochemical performance activity for the reduction of hydrogen peroxide. The sensor showed a linear response to H2O2 in the 10–120 μM concentration range, with a detection limit of 0.20 μM. The sensor was also stable and selective for H2O2 in the presence of other interfering species. This work demonstrates the potential of nanocomposite-based electrochemical sensors for sensitive and selective detection of H2O2. Besides, the modified electrode has many advantages, including remarkable catalytic activity, long-term stability, good reproducibility, and a good signal response during H2O2 reduction.


Recommended Literature
- [1] Selective detection of Al3+ and citric acid with a fluorescent amphiphile†
- [2] Multi-parametric reference nanomaterials for toxicology: state of the art, future challenges and potential candidates
- [3] Super acid catalysis in supercritical fluid reaction media for the formation of linear alkyl benzenes
- [4] Back cover
- [5] Contents list
- [6] Novel quercetin and apigenin-acetamide derivatives: design, synthesis, characterization, biological evaluation and molecular docking studies†
- [7] Unexpected phenomenon in a conventional system: synthesis of raspberry-like hollow periodic mesoporous organosilica with controlled structure in one continuous step†
- [8] Design and synthesis of a bivalent probe targeting the putative mu opioid receptor and chemokine receptor CXCR4 heterodimer†
- [9] Non-equivalent Mn4+ doping into A2NaScF6 (A = K, Rb, Cs) hosts toward short fluorescence lifetime for backlight display application†
- [10] A cavity ion source for high-ionization efficiency neodymium isotope-ratio analyses in the geosciences†










